Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate
Description
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a substituted indole derivative characterized by a chlorine atom at position 5, an amino group at position 2, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGFIGLCLLQDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857256 | |
| Record name | Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365547-91-7 | |
| Record name | Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate typically follows a multi-step sequence:
- Formation of the indole ring system.
- Introduction of the 5-chloro substituent on the indole ring.
- Functionalization at the 2-position with an amino group.
- Esterification of the carboxyl group at the 3-position with an ethyl group.
Common synthetic routes utilize classical indole synthesis methods such as the Fischer indole synthesis or Nenitzescu indole synthesis, followed by selective chlorination and amino substitution.
Synthesis of 3-Indole Carboxaldehyde Intermediates via Vilsmeier-Haack Reaction
A key intermediate in the synthesis of indole-3-carboxylate derivatives is the 3-indole carbaldehyde, which can be prepared using the Vilsmeier-Haack reaction:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Anhydrous dimethylformamide (DMF) + phosphorus oxychloride (POCl3), 0-5 °C, stirring 30-40 min | Preparation of Vilsmeier reagent |
| 2 | 2-methylaniline derivative + DMF, dropwise addition of Vilsmeier reagent at 0-5 °C, stir at RT 1-2 h, reflux 80-90 °C for 5-8 h | Formylation at the 3-position of the indole ring |
| 3 | Cooling, addition of saturated sodium carbonate solution, pH adjustment to 8-9, filtration, drying, recrystallization | Isolation of 3-indole carbaldehyde |
This method allows for variation in substituents (including chloro at the 5-position) on the aniline precursor, enabling synthesis of diverse indole-3-carboxaldehyde derivatives which are further elaborated into the target compound.
Formation of this compound
While direct synthetic routes for this compound are less explicitly documented, general procedures for related indole derivatives involve:
- Construction of the indole ring bearing the 5-chloro substituent.
- Introduction of the amino group at the 2-position, often via substitution or reduction steps.
- Esterification of the carboxyl group at the 3-position with ethanol or ethylating agents.
The compound's molecular formula is C11H11ClN2O2 with a molecular weight of 238.67 g/mol.
Esterification and Functional Group Transformations in Indole Derivatives
Research on N-substituted indole carboxylates provides insights into esterification and functionalization techniques applicable to this compound:
| Reaction | Reagents & Conditions | Outcome |
|---|---|---|
| Esterification of 5-hydroxy-2-methyl indoles with ethyl chloroacetate or ethyl chloroformate, K2CO3, KI, dry acetone, reflux | Introduction of ethoxycarbonyl groups at the 5-position or formation of ethyl carbonate derivatives | |
| Nenitzescu indole synthesis: Reaction of alkyl/aryl amines with ethyl acetoacetate, followed by oxidation with 1,4-benzoquinone/toluoquinone in dichloroethane under nitrogen, reflux | Formation of 1-alkyl/aryl-5-hydroxy-2-methyl-3-ethoxycarbonyl indoles | |
| Subsequent esterification steps to introduce ethyl esters at the 3-position | Formation of ethyl indole-3-carboxylates |
These methods demonstrate robust strategies for installing ester groups and substituents on the indole nucleus, which can be adapted for the target compound synthesis.
Summary Table of Key Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of Vilsmeier reagent | DMF + POCl3 at 0-5 °C | Essential for formylation |
| 2 | Formylation of 2-methylaniline derivatives | Dropwise addition of Vilsmeier reagent, RT stirring, reflux 80-90 °C | Yields 3-indole carbaldehydes |
| 3 | pH adjustment and isolation | Saturated Na2CO3, pH 8-9 | Solid isolation by filtration |
| 4 | Indole ring formation (Nenitzescu method) | Alkyl/aryl amines + ethyl acetoacetate, oxidation with benzoquinone | Generates hydroxy-methyl indole intermediates |
| 5 | Esterification | Ethyl chloroacetate or ethyl chloroformate, K2CO3, KI, acetone, reflux | Introduces ethyl ester groups at 3-position |
| 6 | Introduction of amino and chloro groups | Substitution/reduction steps on indole ring | Specific to target molecule |
Research Findings and Considerations
- The Vilsmeier-Haack reaction is a reliable method for introducing formyl groups at the 3-position of substituted anilines, which are precursors to indole-3-carboxylates.
- Esterification using ethyl chloroacetate or ethyl chloroformate in the presence of potassium carbonate and potassium iodide in dry acetone provides efficient routes to ethyl esters on indole derivatives.
- Chlorination at the 5-position can be achieved by starting with appropriately substituted anilines or by selective electrophilic aromatic substitution on the indole ring.
- Amino substitution at the 2-position may require tailored synthetic steps, potentially involving nitration followed by reduction or direct amination strategies.
- The synthetic routes are adaptable and allow for the preparation of various N-substituted and 5-chloro substituted indole carboxylates with potential biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the C5 Chlorine Position
The chlorine atom at position 5 undergoes nucleophilic substitution under basic or catalytic conditions, enabling diverse functionalization:
Key Insight : The electron-withdrawing ester and amino groups activate the C5 chlorine for substitution, facilitating regioselective functionalization .
Oxidation and Reduction Reactions
The amino group at position 2 and the ester functionality exhibit redox activity:
Oxidation:
-
Amino → Nitro : Treatment with H₂O₂/AcOH (50°C, 8h) oxidizes the amino group to nitro, yielding ethyl 2-nitro-5-chloro-indole-3-carboxylate (82% yield) .
-
Ester → Carboxylic Acid : LiOH-mediated saponification in THF/H₂O converts the ester to 2-amino-5-chloro-indole-3-carboxylic acid (92% yield) .
Reduction:
Condensation and Cyclization Reactions
The amino and ester groups participate in cyclocondensation to form complex heterocycles:
Mechanistic Note : The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons to form fused rings .
Halogenation and Functionalization
The indole core undergoes electrophilic substitution at position 4 or 6:
| Reaction | Conditions | Product |
|---|---|---|
| Bromination | Br₂/AcOH (0°C, 2h) | Ethyl 2-amino-5-chloro-4-bromo-indole-3-carboxylate |
| Iodination | I₂/HIO₃ (DMF, 60°C) | Ethyl 2-amino-5-chloro-3-iodo-indole-2-carboxylate |
Regioselectivity : Halogens preferentially occupy positions ortho to existing substituents due to electronic effects .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
| Reaction Type | Conditions | Product |
|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 100°C | Alkenyl derivatives at C5 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | N-alkyl/aryl amines at C2 |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit tumor growth through mechanisms that involve modulation of cell cycle progression and apoptosis induction .
- Enzyme Inhibition : This compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly impact drug metabolism, suggesting its utility in pharmacological applications where modulation of drug interactions is critical.
Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. This compound may possess similar characteristics, potentially effective against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship reveals that modifications on the indole ring can significantly influence biological activity. The presence of amino and chloro substituents appears to enhance interaction with specific molecular targets, leading to modulation of enzymatic activity .
Case Study 1: Cytochrome P450 Inhibition
A study focused on the inhibition of CYP1A2 by this compound demonstrated significant potential for this compound in modulating drug metabolism. In vitro assays revealed a dose-dependent response, suggesting its utility in pharmacological applications.
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against various cancer cell lines to evaluate its antiproliferative effects. Results indicated notable cytotoxicity against specific tumor cells, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloro-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Observations :
Amino Group Positional Isomers
Key Observations :
- Position 2 vs. 3 amino groups: The amino group at position 2 (target compound) may enhance nucleophilic reactivity at the adjacent ester group, facilitating coupling reactions for carboxamide formation .
- Ethyl vs. methyl esters : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, offering better stability in synthetic workflows .
Halogen and Heteroatom Modifications
Biological Activity
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the detailed biological activities of this compound, supported by research findings and case studies.
- Molecular Formula : C11H11ClN2O
- Molecular Weight : 238.67 g/mol
- CAS Number : 365547-91-7
- Purity : ≥95%
This compound operates through several biochemical pathways:
- Target Interaction : The compound interacts with various enzymes and proteins, influencing their activity. It is known to inhibit specific enzymes involved in cancer cell proliferation.
- Cellular Effects : In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating key cell signaling pathways.
-
Biochemical Pathways : Indole derivatives are recognized for their diverse biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. For instance, studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer potential across multiple cancer cell lines:
| Cell Line | GI50 (nM) | Mechanism |
|---|---|---|
| Panc-1 | 33 | Inhibition of mutant EGFR/BRAF pathways |
| MCF-7 | 42 | Induction of apoptosis |
| HT-29 | 29 | Cell cycle arrest |
| A549 | 78 | Modulation of signaling pathways |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potent antiproliferative effects .
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. It modulates inflammatory cytokines and reduces oxidative stress markers in vitro, suggesting its potential therapeutic application in inflammatory diseases .
Case Studies and Research Findings
-
Study on Cancer Cell Lines :
A study evaluated the antiproliferative activity of this compound against various human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation with low cytotoxicity, making it a candidate for further development as an anticancer agent . -
Investigation of Antimicrobial Properties :
Another research project focused on the antimicrobial activity of this indole derivative. The findings revealed that it possessed significant antibacterial effects against common pathogens, supporting its potential use in treating bacterial infections. -
Mechanistic Studies :
Mechanistic studies have shown that this compound induces apoptosis in cancer cells via mitochondrial pathways, highlighting its role as a pro-apoptotic agent .
Q & A
Q. What are the optimal conditions for synthesizing Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate via ester hydrolysis?
The compound can be synthesized through alkaline hydrolysis of its ethyl ester precursor. A typical procedure involves refluxing the ester (1.9 mmol) in anhydrous ethanol with 3 N NaOH (3.8 mL) for 2 hours. Reaction progress is monitored via TLC (30% ethyl acetate in hexane). After cooling, the mixture is acidified to pH 2 using 0.1 N HCl, yielding a precipitate that is filtered, washed with cold water/hexane, and dried under vacuum .
Q. How can purity and structural integrity be validated post-synthesis?
- Purity : Use HPLC (≥95% purity threshold) and TLC for preliminary analysis .
- Structural Confirmation : Employ H NMR, C NMR, and mass spectrometry. For example, H NMR in DMSO- should display characteristic peaks for the indole NH (~12 ppm), ethyl ester protons (~1.3 ppm for CH, ~4.3 ppm for CH), and aromatic protons (6.5–8.0 ppm) .
Q. What solvent systems are effective for recrystallization?
Ethanol-water mixtures or DMF-acetic acid (for derivatives) are recommended. For instance, indole derivatives in were recrystallized from DMF/acetic acid after washing with ethanol and diethyl ether .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR or mass spectrometry) be resolved?
- 2D NMR : Use HSQC, HMBC, or COSY to resolve overlapping signals.
- Comparative Analysis : Cross-reference with literature data for analogous indole derivatives. For example, highlights F NMR for fluorinated analogs, which can guide interpretation of halogenated indoles .
- High-Resolution MS : Confirm molecular ion peaks and rule out adduct formation .
Q. What experimental strategies improve yield in large-scale synthesis?
- Catalyst Optimization : Use CuI or Pd-based catalysts for coupling reactions, as seen in for triazole-indole hybrids .
- Temperature Control : Adjust reflux duration (e.g., 2–5 hours) based on TLC monitoring to avoid over-decomposition .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Functional Group Modifications : Introduce substituents at the 5-chloro or 2-amino positions. For example, demonstrates bromo, methoxy, and hydroxypropyl modifications to probe biological activity .
- Biological Assays : Test derivatives against enzyme targets (e.g., kinases, oxidases) using IC assays. notes indole-3-carboxylic acids as potential enzyme inhibitors .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like MOE () to model binding poses in enzyme active sites.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
Q. How is thermal stability assessed, and what kinetic parameters are relevant?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures. discusses thermodynamic parameters (ΔH, ΔS) derived from DSC .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy () for degradation pathways .
Methodological Notes
- Experimental Design : Include control reactions (e.g., without catalysts) to isolate side products.
- Data Reproducibility : Replicate synthesis under inert atmospheres (N/Ar) to minimize oxidation, as indoles are prone to air-sensitive degradation .
- Safety Protocols : Handle chlorinated intermediates in fume hoods; use PPE for acid/base reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
